1-Fluoro-7-methoxynaphthalene
Overview
Description
1-Fluoro-7-methoxynaphthalene is a compound that belongs to the class of organic compounds known as naphthalenes. It is characterized by a naphthalene ring system in which one hydrogen atom is replaced by a fluorine atom and another by a methoxy group.
Synthesis Analysis
Synthesis of naphthalene derivatives often involves multi-step reactions. A relevant study provides insights into the synthesis of a closely related compound, 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, which was characterized using X-ray diffraction (Singh, 2013).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex. For example, studies on similar compounds like 1-methoxynaphthalene have identified different rotational isomers and their conformations using laser spectroscopy and ab initio theoretical calculation (Mahato et al., 2002).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, including regioselective lithiation, as seen in the case of 1-methoxynaphthalene (Betz & Bauer, 2002). Additionally, hydrogen bonding between aromatic H and F groups can lead to specific structural formations, as observed in some fluoronaphthalene derivatives (Mohri et al., 2015).
Physical Properties Analysis
The physical properties of naphthalene derivatives can be studied through spectroscopic methods. For instance, the vibrational spectral analysis of 1-methoxynaphthalene provides insights into its in-plane and out-of-plane vibrational modes (Xavier et al., 2010).
Chemical Properties Analysis
Chemical properties of such compounds are influenced by their molecular structure and substituents. For instance, the study of base-induced photorearrangements from 3-styrylfurans to 2-methylnaphthalenes, including methoxy and fluoro substituents, shows the influence of base conditions on chemical transformations (Ho et al., 2011).
Scientific Research Applications
Fluorogenic labeling for High-Performance Liquid Chromatography (HPLC) analysis: 2-Bromoacetyl-6-methoxynaphthalene has been used as a fluorogenic labeling reagent in HPLC for the separation of biologically active carboxylic acids (Gatti, Cavrini, & Roveri, 1992).
Regiochemistry in metalation of naphthalenes: Research on metalation of various 2-heterosubstituted naphthalenes, including 2-methoxynaphthalene, reveals insights into the regiochemical outcomes based on different reagents (Ruzziconi et al., 2010).
Studies on rotational isomers: 1-Methoxynaphthalene has been studied for its rotational isomers using ultraviolet laser spectroscopy and theoretical calculations (Mahato et al., 2002).
Applications in fluorination reactions: The fluorination of various organic compounds, including 2-methoxynaphthalene, using Selectfluor F-TEDA-BF4 in water is reported, indicating potential synthetic applications (Stavber et al., 2004).
Fluorescence emission studies: The fluorescence spectra of 1-methoxynaphthalene and other derivatives in different solvents have been analyzed, indicating their potential use in fluorescence-based applications (Magnes, Strashnikova, & Pines, 1999).
Vibrational spectroscopy: The vibrational properties of 1-methoxynaphthalene have been investigated using quantum FT-IR and FT-Raman spectral analysis (Govindarajan, Periandy, & Ganesan, 2010).
Photorearrangements studies: Research on the base-induced photorearrangement of 3-styrylfurans to 2-methylnaphthalenes, including methoxy substituted variants, provides insights into synthetic pathways for naphthalene derivatives (Ho et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-fluoro-7-methoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDMVOEGYUUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456872 | |
Record name | 1-fluoro-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13791-03-2 | |
Record name | 1-fluoro-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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